N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-chlorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O3/c1-29-21-9-8-19-24-18(11-27(19)26-21)13-2-7-16(23)17(10-13)25-20(28)12-30-15-5-3-14(22)4-6-15/h2-11H,12H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANNCQKOEREXAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)COC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the imidazo[1,2-b]pyridazine family and features a complex structure that includes a chloro substituent, a methoxy group, and an amide functional group. These structural characteristics contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 370.8 g/mol. The presence of multiple functional groups allows for various interactions with biological targets, which can modulate cellular processes related to disease progression.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.8 g/mol |
| Structure | Chemical Structure |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve the modulation of specific signaling pathways and the induction of apoptosis.
Case Study: In Vitro Anticancer Activity
In a study involving several cancer cell lines, the compound demonstrated IC50 values in the low micromolar range, suggesting potent activity against cancer proliferation. The mechanism of action appears to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis.
Antimicrobial Activity
The compound also displays antimicrobial properties, making it a candidate for further development in treating bacterial infections. Its efficacy against certain strains of bacteria has been documented, with studies showing a reduction in bacterial growth rates.
Research Findings
In vitro assays have indicated that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antimicrobial agents.
The biological mechanisms underlying the activity of this compound are primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition: Targeting enzymes involved in critical metabolic pathways.
- Receptor Modulation: Binding to receptors that influence cellular signaling.
- Gene Expression Regulation: Affecting transcription factors that regulate gene expression related to cell survival and proliferation.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of the Imidazo[1,2-b]pyridazine Core: This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions: Introduction of the chloro-substituted phenyl ring.
- Amidation Reaction: Attachment of the 4-chlorophenoxy group through amidation.
Industrial Production Techniques
For large-scale production, advanced techniques such as palladium-catalyzed cross-coupling reactions are employed to enhance yield and purity. Optimization of reaction conditions is critical for minimizing waste and reducing production costs.
Q & A
Basic Research Questions
Q. What are the key steps and reagents involved in synthesizing N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-chlorophenoxy)acetamide?
- Methodology : Synthesis typically involves multi-step reactions:
Substitution : Reacting nitrobenzene derivatives with heterocyclic precursors (e.g., imidazo[1,2-b]pyridazine) under alkaline conditions to form intermediates .
Reduction : Using iron powder or catalytic hydrogenation under acidic conditions to reduce nitro groups to amines .
Condensation : Coupling intermediates with acetamide derivatives via activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in polar aprotic solvents (e.g., DMF) .
Critical parameters: Temperature (60–100°C), pH control, and inert atmospheres to prevent side reactions .
Q. How is the compound structurally characterized to confirm purity and identity?
- Analytical techniques :
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and aromatic coupling patterns .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. What functional groups dominate its reactivity and influence pharmacological potential?
- Key groups :
- Imidazo[1,2-b]pyridazine core : Enhances π-π stacking with biological targets (e.g., kinase active sites) .
- Chlorophenoxy and chlorophenyl moieties : Increase lipophilicity and membrane permeability .
- Acetamide linker : Facilitates hydrogen bonding with enzymes or receptors .
- Reactivity hotspots: The methoxy group undergoes demethylation under oxidative conditions, while the chloro substituents resist hydrolysis at neutral pH .
Advanced Research Questions
Q. How can reaction yields be optimized during the condensation step?
- Strategies :
- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer .
- Solvent optimization : Switch from DMF to THF for better solubility of hydrophobic intermediates .
- Temperature gradients : Gradual heating (40°C → 80°C) reduces byproduct formation .
- Data-driven approach: Design-of-experiment (DoE) models to balance reagent stoichiometry and reaction time .
Q. What in vitro assays are suitable for evaluating its bioactivity against kinase targets?
- Assay design :
- Kinase inhibition profiling : Use ADP-Glo™ assays on recombinant kinases (e.g., JAK2, EGFR) at 1–10 µM concentrations .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Binding affinity : Surface plasmon resonance (SPR) to measure dissociation constants (KD) .
- Contradiction management: Discrepancies between enzymatic and cellular activity may arise from off-target effects or poor cellular uptake .
Q. How does pH and light exposure affect its stability in solution?
- Stability studies :
- pH stability : HPLC monitoring shows degradation at pH < 3 (acidic hydrolysis of acetamide) or pH > 10 (demethylation of methoxy group) .
- Photodegradation : UV irradiation (λ = 365 nm) induces imidazo[1,2-b]pyridazine ring cleavage; use amber vials for storage .
- Mitigation: Lyophilization for long-term storage or formulation in PEG-based matrices .
Q. What advanced chromatographic methods resolve co-eluting impurities?
- Techniques :
- UPLC-MS/MS : Employ C18 columns (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid/acetonitrile gradients for impurity profiling .
- Chiral HPLC : Use amylose-based columns to separate enantiomeric byproducts (if applicable) .
- Validation: Spike pure compound with synthetic impurities to optimize retention times .
Q. How do structural analogs compare in target selectivity?
- SAR insights :
- Fluoro vs. chloro substituents : Fluorinated analogs show higher selectivity for tyrosine kinases but lower metabolic stability .
- Methoxy positioning : 6-Methoxy on imidazo[1,2-b]pyridazine improves solubility but reduces binding affinity compared to 7-methoxy derivatives .
- Computational tools: Molecular docking (AutoDock Vina) to predict binding modes of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
